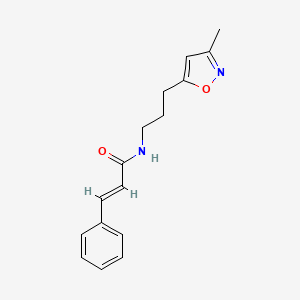
N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(3-methylisoxazol-5-yl)propyl)cinnamamide” is a chemical compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is attached to a propyl group (a three-carbon chain), which is further connected to a cinnamamide group. Cinnamamide is a compound containing a cinnamoyl group, which consists of a benzene ring attached to an amide group .
Synthesis Analysis
The synthesis of similar compounds usually involves the reaction of the corresponding amine (in this case, 3-(3-methylisoxazol-5-yl)propylamine) with cinnamoyl chloride . The reaction is typically carried out in the presence of a base and a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical features of isoxazoles, amides, and aromatic rings. The isoxazole ring is likely to be planar due to the sp2 hybridization of its atoms. The amide group can participate in hydrogen bonding, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of an amide group could result in the formation of intermolecular hydrogen bonds, which could affect the compound’s solubility and melting point .Aplicaciones Científicas De Investigación
Antifungal Activities
Cinnamamide derivatives have been demonstrated to exhibit significant antifungal activities. A study by Chen et al. (2019) highlights the synthesis and evaluation of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide derivatives, showcasing their potent fungicidal activities. Specifically, these compounds showed excellent efficacy against Pseudoperonospora cubensis, comparable to conventional fungicides, and also stimulated plant innate immunity, suggesting a dual fungicidal and plant-immunity stimulating action (Chen et al., 2019).
Antimicrobial Activity
Cinnamic acids and derivatives, including cinnamamides, have been known for their antimicrobial properties. Guzman (2014) reviews the antimicrobial activity of natural cinnamic acids, their synthetic derivatives, and hybrids, emphasizing their growth inhibition against various bacterial and fungal species. This antimicrobial activity positions cinnamamides as potential candidates for treating infections and as a basis for developing new antimicrobial agents (Guzman, 2014).
Therapeutic Potential in Nervous System Disorders
Cinnamamide derivatives have also shown promise in treating central and peripheral nervous system disorders. Gunia-Krzyżak et al. (2015) review the therapeutic potential of these derivatives, detailing their diverse activities such as anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, and sedative properties. This wide range of therapeutic effects is attributed to the cinnamamide scaffold's ability to interact with various molecular targets, including γ-aminobutyric acid type A (GABAA) receptors, N-methyl-D-aspartate (NMDA) receptors, and others, highlighting the versatile pharmacological potential of cinnamamide derivatives (Gunia-Krzyżak et al., 2015).
Anticancer Properties
Cinnamic acid derivatives, including cinnamamides, have been investigated for their potential anticancer properties. De et al. (2011) provide a comprehensive review of the synthesis, biological evaluation, and anticancer efficacy of various cinnamic acid derivatives. The review underscores the underutilized potential of these compounds in anticancer research despite their rich medicinal tradition and highlights the significant attention they have received in the last two decades for their antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).
Direcciones Futuras
Isoxazole derivatives are an active area of research in medicinal chemistry, and new compounds are continually being synthesized and tested for biological activity . This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-12-15(20-18-13)8-5-11-17-16(19)10-9-14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,17,19)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQXQPNCYYXKK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-propyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2783423.png)
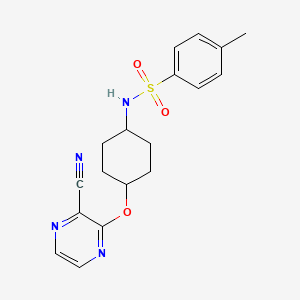


![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2783430.png)
![N-cyclooctyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2783431.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2783432.png)
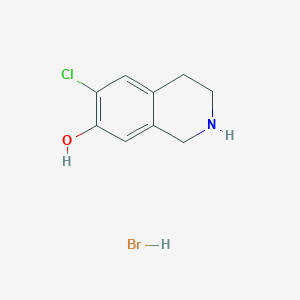
![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2783435.png)
![2-(2-{2-[(2-chlorophenoxy)methyl]-1,3-thiazol-4-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2783437.png)
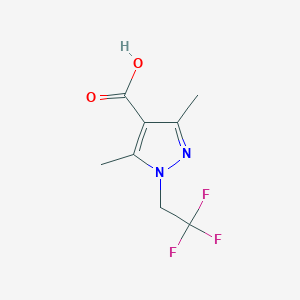
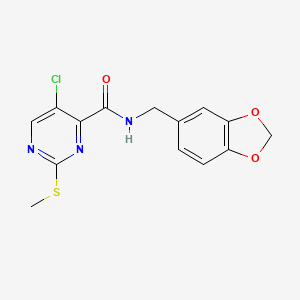
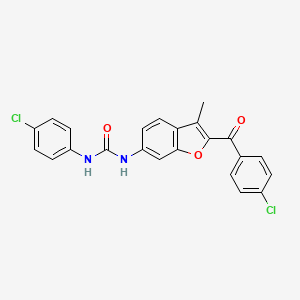
![3-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B2783444.png)